Ethylnitronate

Description

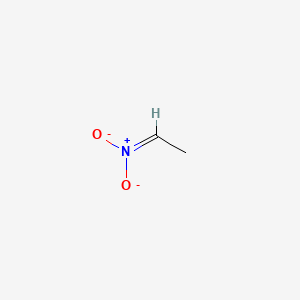

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C2H4NO2- |

|---|---|

Poids moléculaire |

74.06 g/mol |

Nom IUPAC |

ethylidene(dioxido)azanium |

InChI |

InChI=1S/C2H4NO2/c1-2-3(4)5/h2H,1H3/q-1 |

Clé InChI |

YERBBVNYIKLXDM-UHFFFAOYSA-N |

SMILES |

CC=[N+]([O-])[O-] |

SMILES canonique |

C[CH-][N+](=O)[O-] |

Origine du produit |

United States |

Academic Significance and Contemporary Research Impetus of Ethylnitronate in Organic Chemistry

Ethylnitronate, derived from the simple and readily available nitroethane, serves as a prototypical nitronate and is of considerable academic interest. Its significance lies in its role as a versatile C2-building block in organic synthesis. The reactivity of this compound allows for the construction of more complex molecular architectures, making it a valuable intermediate.

The contemporary research impetus for this compound and other nitronates is driven by several factors:

Versatile Nucleophilicity : this compound is a potent nucleophile used in various carbon-carbon bond-forming reactions. These include the classic Henry, Michael, and nitro-Mannich (aza-Henry) reactions, which are fundamental transformations in a synthetic chemist's toolkit. sc.eduresearchgate.net The products of these reactions, such as β-nitro alcohols and β-nitro amines, are precursors to other important functional groups. Current time information in Bangalore, IN.

Umpolung (Dipole Inversion) Reactivity : While typically nucleophilic at the α-carbon, the corresponding nitronic acid or its derivatives can be activated by acids to react as electrophiles. researchgate.net This "umpolung" strategy reverses the normal polarity and provides access to unique synthetic pathways.

Cycloaddition Reactions : Nitronates, including this compound, can function as 1,3-dipoles in cycloaddition reactions with various dipolarophiles. researchgate.netresearchgate.net This capability is exploited for the stereoselective synthesis of five-membered heterocycles like isoxazolidines, which are common motifs in biologically active molecules. researchgate.net

Precursor to Diverse Functional Groups : The nitro group of the adducts formed from this compound reactions can be easily transformed. For example, it can be reduced to an amine or converted to a carbonyl group via the Nef reaction, highlighting the synthetic versatility of nitro compounds. uts.edu.au

Industrial and Specialized Applications : Research has explored the use of this compound in specific applications, such as in electrochemical reactions for the synthesis of geminal dinitro compounds like 1,1-dinitroethane. google.com

The ongoing exploration of new catalysts, particularly for asymmetric synthesis, continues to expand the synthetic utility of this compound, enabling the creation of enantiomerically pure compounds for various applications, including the synthesis of pharmaceuticals. uts.edu.au

Fundamental Chemical Structures and Electronic Characteristics Relevant to Advanced Studies

Elaboration of Established Synthetic Routes to this compound and its Derivatives

The primary and most established route to forming this compound is through the deprotonation of its precursor, nitroethane. scispace.com This process can be achieved through various chemical and biological strategies. Additionally, derivatization, particularly through silylation, provides stable and versatile intermediates for further synthetic applications.

The formation of this compound from nitroethane is fundamentally a proton transfer reaction. scispace.com This can be accomplished using chemical bases or, more selectively, through enzymatic catalysis.

A common chemical method involves treating nitroethane with a base, such as potassium hydroxide, in an aqueous solution. This reaction proceeds to completion, yielding the potassium salt of this compound. acs.org

A more sophisticated and specific approach involves enzymatic deprotonation. Research has shown that the enzyme 2-nitropropane (B154153) dioxygenase from the fungus Neurospora crassa can catalyze the deprotonation of nitroethane to form this compound. researchgate.netacs.orgnih.gov This enzymatic reaction is highly pH-dependent, implicating a specific amino acid residue in the enzyme's active site as the catalytic base. nih.gov Mutagenesis studies have identified this residue as histidine 196. researchgate.netacs.orgnih.gov The enzyme facilitates the formation of an this compound intermediate, which can then either be released from the active site or undergo further oxidative denitrification. acs.orgnih.gov

The table below summarizes the kinetic parameters for the enzymatic deprotonation of nitroethane.

| Parameter | Value | Conditions | Reference |

| Enzyme | 2-nitropropane dioxygenase | Neurospora crassa | researchgate.netacs.orgnih.gov |

| Substrate | Nitroethane | --- | researchgate.netacs.orgnih.gov |

| pKa of Catalytic Group | 8.1 ± 0.1 | --- | nih.gov |

| Catalytic Residue | Histidine 196 | --- | researchgate.netacs.orgnih.gov |

Silyl (B83357) nitronates, derivatives of nitronates, serve as important synthetic intermediates. They are typically more stable and soluble in organic solvents than their salt counterparts. The formation of silyl nitronates often involves the reaction of a nitroalkane with a base and a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), or the direct silylation of a pre-formed nitronate salt. nih.govresearchgate.net

For instance, the reaction of a nitro compound with TMSCl and triethylamine (B128534) (Et3N) can afford a silyl nitronate. nih.gov These silyl nitronates can function as synthetic equivalents of nitrile oxides and are particularly useful in [3+2] cycloaddition reactions with olefins to form isoxazoline (B3343090) derivatives. nih.gov The reaction of nitronates with trialkylsilyl triflates is another effective method for their silylation. researchgate.net These reactions highlight the utility of silane (B1218182) reactants in trapping nitronate intermediates and converting them into versatile building blocks for complex molecule synthesis. nih.gov

Deprotonation Strategies for Nitroethane Precursors

Development of Novel Synthetic Approaches to this compound

Beyond traditional deprotonation, research has explored novel methodologies for generating this compound and related compounds, including electrochemical and organocatalytic approaches.

One novel approach involves the electrochemical synthesis of geminal dinitro compounds, where this compound ions are key intermediates. google.com In this method, a silver anode is electrolytically oxidized to generate silver ions, which then react with nitrite (B80452) ions and pre-formed this compound ions to produce 1,1-dinitroethane. google.com This process demonstrates an indirect, electrochemically driven pathway that utilizes this compound as a reactive species.

Another innovative strategy focuses on the stereospecific synthesis of acyclic nitronates through the coupling of diazo compounds and tert-butyl nitrite under neutral, room-temperature conditions. nih.gov While this has been demonstrated for more complex systems, the principle offers a potential pathway for generating specific isomers of nitronates that are not easily accessible through simple deprotonation, which typically yields a mixture of stereoisomers. nih.gov

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate hazardous substances, are increasingly relevant in organic synthesis. yale.eduacs.org The synthesis of this compound can be evaluated and improved through the lens of these principles.

Catalysis : The use of enzymatic catalysts, such as the 2-nitropropane dioxygenase, is a prime example of green chemistry. researchgate.netacs.org Catalytic reagents are superior to stoichiometric ones as they are highly selective, operate under mild conditions (ambient temperature and pressure), and reduce waste. yale.eduacs.org

Safer Solvents and Auxiliaries : Many traditional organic syntheses rely on volatile and often toxic organic solvents. rroij.com Green chemistry encourages the use of safer alternatives, such as water. scienceinschool.org The enzymatic deprotonation of nitroethane is typically performed in aqueous buffer solutions, aligning with this principle. acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Deprotonation reactions are inherently atom-economical, as the primary transformation is the transfer of a proton.

Reduce Derivatives : Unnecessary derivatization steps should be minimized as they require additional reagents and can generate waste. yale.eduacs.org While silyl nitronates are useful derivatives, their synthesis should be planned within a sequence where their unique reactivity is essential, avoiding unnecessary protection-deprotection steps. nih.gov

The table below outlines how several green chemistry principles can be applied to this compound synthesis.

| Green Chemistry Principle | Application in this compound Synthesis | Reference |

| 1. Prevention | Designing syntheses to minimize waste generation from the outset. | yale.edu |

| 2. Atom Economy | Deprotonation reactions have high atom economy. | acs.org |

| 5. Safer Solvents | Using water as a solvent in enzymatic reactions instead of hazardous organic solvents. | rroij.comscienceinschool.org |

| 6. Design for Energy Efficiency | Employing enzymatic reactions that proceed at ambient temperature and pressure. | yale.edu |

| 9. Catalysis | Using enzymes like 2-nitropropane dioxygenase for selective deprotonation. | researchgate.netacs.org |

| 10. Design for Degradation | Ensuring that products and byproducts are biodegradable and do not persist in the environment. | yale.edu |

By integrating these principles, future research can develop more sustainable and efficient synthetic routes to this compound and its derivatives.

Application of Advanced UV-Visible Absorption Spectroscopy in Reaction Monitoring

UV-Visible absorption spectroscopy is a powerful and non-destructive technique for monitoring the progress of chemical reactions in real-time. researchgate.netspectroscopyonline.com The principle lies in the direct proportionality between a substance's concentration and its absorption of light at a specific wavelength, as described by the Beer-Lambert Law. libretexts.org This method is particularly effective for studying reaction kinetics, allowing for the determination of rate constants and reaction orders by tracking the concentration changes of reactants, intermediates, or products over time. spectroscopyonline.com

In the context of this compound, UV-Vis spectroscopy is instrumental in detecting its formation and consumption. The generation of the this compound anion from its parent nitroalkane can be experimentally observed by monitoring the increase in UV absorbance. core.ac.uk The nitronate ion, featuring a conjugated π-system, exhibits characteristic absorption bands in the UV-Vis spectrum. For instance, studies on related nitronic acid structures, which are in equilibrium with their nitro counterparts, show distinct absorption bands; 2-nitro-1-tetralone displays a band at 370 nm, which is attributed to the nitronic acid form. researchgate.net By selecting a wavelength where this compound absorbs strongly while other components of the reaction mixture absorb weakly, its concentration profile can be accurately mapped throughout the reaction. This allows researchers to quantify its rate of formation and subsequent conversion, providing crucial data for mechanistic analysis. scispace.com

Table 1: Application of UV-Vis Spectroscopy in Reaction Monitoring This table is interactive. You can sort and filter the data.

| Feature | Description | Relevance to this compound Studies |

|---|---|---|

| Principle | Measures light absorption, which is directly proportional to concentration (Beer-Lambert Law). libretexts.org | Allows for quantitative tracking of this compound concentration during a reaction. |

| Application | Real-time monitoring of reaction kinetics, including the formation and loss of components. researchgate.netspectroscopyonline.com | Enables the study of the kinetics of reactions where this compound is an intermediate. |

| Detection | The formation of nitronate intermediates is detectable by an increase in UV absorption. core.ac.uk | Confirms the presence and allows for the quantification of this compound. |

| Wavelength Selection | Crucial for isolating the absorbance of the species of interest from other reactants and products. researchgate.net | Enables specific monitoring of the this compound anion, even in complex mixtures. |

Mass Spectrometric Techniques for Intermediates and Product Characterization

Mass spectrometry (MS) is an indispensable tool for the molecular weight determination and structural elucidation of unknown compounds, including transient reaction intermediates. mdpi.com It functions by ionizing molecules and then separating these ions based on their mass-to-charge (m/z) ratio. agnopharma.com The high sensitivity of MS allows for the analysis of low-concentration analytes within complex mixtures. mdpi.com

Various MS techniques are employed to study this compound and its reaction pathways:

Electrospray Ionization (ESI) : A soft ionization technique well-suited for analyzing thermally labile or non-volatile compounds in solution. agnopharma.com It can be used to gently transfer this compound anions from the solution phase to the gas phase for mass analysis.

Matrix-Assisted Laser Desorption/Ionization (MALDI) : Another soft ionization method, routinely used for analyzing organic molecules and macromolecules. brown.edu In one study, MALDI-Time-of-Flight (TOF) mass spectrometry was successfully used to determine the mass of species in reactions involving this compound. core.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is ideal for analyzing volatile organic compounds. brown.edu It can be used to separate and identify the final, stable products of reactions involving this compound, such as acetaldehyde (B116499) or nitrite, providing evidence for the proposed reaction mechanism. ymdb.canih.gov

Tandem Mass Spectrometry (MS/MS or MSⁿ) : This method involves multiple stages of mass analysis, where ions of a specific m/z (like the this compound ion) are isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are then analyzed. mdpi.comagnopharma.com This provides detailed structural information about the precursor ion. Predicted LC-MS/MS spectra for this compound are available in metabolic databases, which can be compared against experimental data for confirmation. ymdb.ca

Table 2: Mass Spectrometric Techniques for this compound Analysis This table is interactive. You can sort and filter the data.

| Technique | Ionization Method | Typical Application | Relevance to this compound |

|---|---|---|---|

| LC-MS | Electrospray (ESI), APCI | Analysis of a wide range of molecules in liquid form. agnopharma.com | Characterization of this compound and its non-volatile reaction products directly from the reaction mixture. |

| MALDI-TOF | Matrix-Assisted Laser Desorption | Analysis of organic molecules, natural products, and macromolecules. brown.edu | Used to determine the mass of species in reactions where this compound participates. core.ac.uk |

| GC-MS | Electron Impact (EI) | Analysis of volatile organic compounds and reaction mixtures. brown.edu | Identification of volatile products derived from this compound reactions, such as acetaldehyde. ymdb.ca |

| Tandem MS (MSⁿ) | Various (post-initial ionization) | Detailed structural characterization via fragmentation of isolated ions. mdpi.com | Provides structural confirmation of this compound and helps elucidate the structure of unknown intermediates and products. |

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural determination of organic molecules in solution. libretexts.org It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. Key parameters derived from NMR spectra, such as chemical shift (δ), coupling constants (J), and signal multiplicity, allow for the precise mapping of atomic connectivity and the determination of the chemical environment of each atom. libretexts.org

While the direct observation of the transient this compound anion by NMR is challenging, the technique is crucial for characterizing its more stable derivatives, such as nitronic esters, and the final products of its reactions. For example, in studies involving the O-alkylation of related nitro compounds to form nitronic esters, both ¹H and ¹³C NMR are used to confirm the structure of the products. acs.org The chemical shifts provide evidence for the formation of the C=N-O linkage characteristic of a nitronic ester. acs.orgsciengine.com Analysis of the coupling constants helps to establish the stereochemistry of the newly formed products. By comparing the NMR spectra of starting materials and final products, the structural changes resulting from the reaction of the this compound intermediate can be definitively established. sciengine.com

Table 3: Representative NMR Data for a Nitronic Ester Derivative This table is interactive. You can sort and filter the data.

| Nucleus | Type of Signal | Representative Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Structural Information Gained |

|---|---|---|---|---|

| ¹H | Triplet (t) | 1.19 | - | Protons of an ethyl group (CH₃) adjacent to a CH₂ group. sciengine.com |

| ¹H | Quartet (q) | 4.20 | - | Protons of an ethyl group (CH₂) adjacent to a CH₃ group. sciengine.com |

| ¹H | Doublet (d) | 4.84 | 3.0 | Non-equivalent protons on a methylene (B1212753) group, indicating a chiral center nearby. sciengine.com |

| ¹³C | - | 13.7 | - | Carbon of a terminal methyl group. sciengine.com |

| ¹³C | - | 61.8 | - | Carbon of a methylene group in an ester. sciengine.com |

| ¹³C | - | 108.8 | - | Carbon atom involved in the C=N bond of the nitronate structure. sciengine.com |

Note: Data is derived from a study on the alkylation products of ethyl nitroacetate, which forms a related nitronate structure. sciengine.com

Vibrational Spectroscopy (FTIR, Raman) in Mechanistic Investigations

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound. mt.commdpi.com These techniques are complementary: FTIR measures the absorption of infrared light by molecules with a changing dipole moment, while Raman measures the inelastic scattering of monochromatic light from molecules with a changing polarizability. mdpi.com The combination of both methods offers a more complete picture of a molecule's vibrational modes. csic.es

In mechanistic studies, vibrational spectroscopy is highly effective for identifying key structural transformations. A critical application in the study of this compound chemistry is the detection of the nitronate functional group itself. Research on the synthesis of stable nitronic esters from parent nitro compounds has shown that the formation of the nitronate is accompanied by the appearance of a strong absorption band in the IR spectrum around 1640 cm⁻¹, which is assigned to the C=N stretching vibration. acs.org This peak is absent in the starting nitro compound, making it a clear diagnostic marker for the formation of the nitronate intermediate or product. acs.org

By monitoring the vibrational spectrum during a reaction, often using in-situ or operando setups, researchers can track the disappearance of reactant bands (e.g., the -NO₂ stretches of the nitroalkane) and the appearance of intermediate bands (the C=N stretch of this compound) and product bands. mt.comcsic.es This provides direct evidence for the proposed reaction pathway and the involvement of the this compound species.

Table 4: Key Vibrational Frequencies in Nitronate Chemistry This table is interactive. You can sort and filter the data.

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Significance in this compound Studies |

|---|---|---|---|

| C=N Stretch | FTIR | ~1640 cm⁻¹ acs.org | Diagnostic peak confirming the formation of the nitronate structure. |

| N-O Stretch (in C=N-O) | FTIR / Raman | Not specified, but expected | Provides further evidence for the nitronate functional group. |

| -NO₂ Asymmetric Stretch | FTIR / Raman | ~1550 cm⁻¹ (in parent nitroalkane) | Disappearance of this peak indicates consumption of the starting nitro compound. |

| -NO₂ Symmetric Stretch | FTIR / Raman | ~1370 cm⁻¹ (in parent nitroalkane) | Disappearance of this peak indicates consumption of the starting nitro compound. |

Computational and Theoretical Chemistry Investigations of Ethylnitronate

Quantum Mechanical and Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations have been instrumental in understanding the electronic structure and reactivity of ethylnitronate. scispace.comnih.govunitn.it These methods allow for the detailed examination of molecular orbitals, charge distributions, and the energies of different electronic states, which are fundamental to its chemical behavior.

DFT, in particular, has proven to be a powerful approach for studying systems like this compound. scispace.comresearchgate.net It offers a balance between computational cost and accuracy, making it feasible to model complex chemical processes. DFT calculations have been used to investigate the ground-state electronic structure, providing a theoretical framework for understanding its stability and reactivity. scispace.com For instance, studies have explored the electronic distribution within the this compound anion, revealing how the negative charge is delocalized, which significantly influences its nucleophilic character. nih.gov

QM methods have also been applied to study the reactivity of this compound in various chemical transformations. core.ac.uk For example, theoretical calculations have been used to model the protonation of the this compound anion, providing insights into its basicity and the thermodynamics of the reaction. acs.org These studies often involve calculating the potential energy surfaces for reactions, which helps in identifying the most likely reaction pathways and understanding the factors that control reaction rates.

Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) methods have been employed to study this compound in more complex environments, such as in enzyme active sites. researchgate.net In these hybrid methods, the reactive part of the system (e.g., this compound and key active site residues) is treated with a high level of QM theory, while the rest of the protein and solvent are modeled using classical mechanics. This approach allows for the investigation of enzymatic reactions involving this compound with a high degree of accuracy, providing insights into the catalytic mechanisms of enzymes like nitronate monooxygenase. researchgate.net

The table below summarizes some of the key applications of QM and DFT in the study of this compound:

| Computational Method | Application | Key Insights | References |

| DFT | Electronic Structure Analysis | Delocalization of negative charge in the anion, distribution of electron density. | nih.gov |

| QM | Reactivity Studies | Modeling of protonation reactions, determination of reaction thermodynamics. | acs.org |

| QM/MM | Enzymatic Reactions | Elucidation of catalytic mechanisms in enzymes like nitronate monooxygenase. | researchgate.net |

These computational approaches have significantly advanced our understanding of the fundamental chemical properties of this compound, providing a detailed picture of its electronic structure and reactivity that is often difficult to obtain through experimental methods alone.

Theoretical Modeling of Reaction Pathways and Transition States Involving this compound

Theoretical modeling plays a crucial role in mapping out the intricate pathways of chemical reactions and characterizing the high-energy transition states that govern their rates. arxiv.orgresearchgate.net For reactions involving this compound, computational methods have been employed to explore the potential energy surface, identify intermediates, and calculate the activation barriers for various transformations. sc.edu

One area of significant investigation has been the proton transfer reactions of nitroalkanes, where this compound is a key intermediate. scispace.com Theoretical calculations have been used to model the deprotonation of nitroethane to form the this compound anion. These studies have helped to elucidate the so-called "nitroalkane anomaly," where the kinetic acidity does not always correlate with the thermodynamic acidity. sc.edu By calculating the structures and energies of the reactants, transition states, and products, researchers have been able to gain a deeper understanding of the factors that contribute to this unusual behavior. sc.edu

Transition state theory is a cornerstone of these computational investigations. By locating the transition state structure on the potential energy surface, it is possible to calculate the activation energy for a reaction, which is a key determinant of its rate. For example, in the context of the nitroalkane anomaly, computational studies have focused on the charge distribution in the transition state. sc.edu It has been proposed that an imbalance in the development of charge at the transition state, relative to the product nitronate ion, is a major contributor to the observed kinetic anomalies. sc.edu

The table below presents a simplified overview of a modeled reaction pathway for the deprotonation of nitroethane, highlighting the key species involved.

| Species | Description | Computational Focus |

| Nitroethane | Reactant | Geometry optimization, electronic structure. |

| Transition State | High-energy intermediate | Structure determination, activation energy calculation, charge distribution analysis. sc.edu |

| This compound Anion | Product | Geometry optimization, electronic structure, charge delocalization. |

Furthermore, theoretical models have been used to investigate the role of this compound as a nucleophile in various reactions. These studies often involve mapping out the reaction pathways for processes such as alkylation or addition reactions. By comparing the activation energies for different possible pathways, it is possible to predict the regioselectivity and stereoselectivity of these reactions.

Analysis of Charge Distribution and Delocalization in this compound Anion

The distribution of charge and the extent of electron delocalization within the this compound anion are fundamental to its stability and reactivity. rsc.orgfiu.eduresearchgate.netnih.govaps.org Computational chemistry provides powerful tools to analyze these electronic features in detail.

Quantum mechanical calculations, particularly using methods like Natural Bond Orbital (NBO) analysis, have been employed to quantify the charge distribution on the individual atoms of the this compound anion. nih.gov These analyses reveal that the negative charge is not localized on a single atom but is distributed, or delocalized, across the C-N-O framework. researchgate.net A significant portion of the negative charge resides on the two oxygen atoms of the nitro group, with a smaller but substantial amount on the α-carbon. nih.gov This delocalization is a key factor in stabilizing the anion.

The concept of resonance provides a qualitative picture of this delocalization, with contributing structures showing the negative charge on the α-carbon and on each of the oxygen atoms. Computational methods allow for a more quantitative assessment. For example, calculations can determine the bond orders of the C-N and N-O bonds. In the this compound anion, the C-N bond is found to have some double bond character, and the two N-O bonds are essentially equivalent and intermediate between single and double bonds, which is consistent with charge delocalization. sc.edu

The table below summarizes the calculated charge distribution on the key atoms of the this compound anion from a representative theoretical study. Note that the specific values can vary depending on the level of theory and basis set used in the calculation.

| Atom | Calculated Partial Charge (example) |

| α-Carbon | -0.4 |

| Nitrogen | +0.5 |

| Oxygen 1 | -0.7 |

| Oxygen 2 | -0.7 |

This delocalization has profound implications for the reactivity of the this compound anion. As an ambident nucleophile, it can react with electrophiles at either the α-carbon or the oxygen atoms. The preferred site of reaction (C-alkylation vs. O-alkylation) is influenced by a variety of factors, including the nature of the electrophile, the solvent, and the counter-ion. nih.gov Computational studies can help to rationalize these observations by examining the frontier molecular orbitals (HOMO and LUMO) of the anion and modeling the transition states for both C- and O-attack.

Computational Insights into Solvent Effects on this compound Reactivity

The reactivity of ionic species like this compound is often profoundly influenced by the solvent environment. dtic.milresearchgate.netcas.cz Computational chemistry offers powerful methods to model and understand these solvent effects, providing insights that can be difficult to obtain experimentally.

Two main approaches are used to model solvent effects: explicit solvent models and implicit (continuum) solvent models. In explicit models, individual solvent molecules are included in the calculation, allowing for the detailed study of specific solute-solvent interactions like hydrogen bonding. scispace.com In implicit models, the solvent is treated as a continuous medium with a given dielectric constant, which provides a more computationally efficient way to account for bulk solvent effects. dtic.mil

For reactions involving this compound, both types of models have been employed. For example, in studies of the nitroalkane anomaly, cluster models with a few explicit water molecules have been used to simulate the deprotonation of nitroethane in an aqueous environment. sc.edu These calculations have shown that specific hydrogen bonding interactions between water molecules and the developing negative charge on the nitronate anion play a crucial role in stabilizing the transition state and the final product. sc.edu

The Polarizable Continuum Model (PCM) is a widely used implicit solvent model that has been applied to study this compound chemistry. sc.edu By embedding the solute in a polarizable continuum, the PCM method can account for the electrostatic stabilization provided by the bulk solvent. This is particularly important for ionic species like the this compound anion, where the solvation energy can be substantial.

The table below summarizes the different computational approaches to modeling solvent effects and their application to this compound.

| Modeling Approach | Description | Application to this compound | References |

| Explicit Solvent Models | Individual solvent molecules are included in the calculation. | Studying specific hydrogen bonding interactions in the deprotonation of nitroethane. | scispace.com |

| Implicit (Continuum) Solvent Models (e.g., PCM) | Solvent is treated as a continuous medium with a specific dielectric constant. | Calculating the solvation energy of the this compound anion and accounting for bulk solvent effects on reaction energies. sc.edu | sc.edu |

| Hybrid Models (Cluster-Continuum) | A small number of explicit solvent molecules are treated in a continuum of the bulk solvent. | Providing a more accurate description of the solvent environment by combining the strengths of both explicit and implicit models. | sc.edu |

Computational studies have demonstrated that the hyperconjugative stabilization of the this compound anion is strongly dependent on the solvent. scispace.com In protic solvents like water, hydrogen bonding can stabilize the charge that is dispersed onto the alkyl group, leading to a wider range of pKa values for different nitroalkanes compared to aprotic solvents like DMSO. scispace.com These computational insights are crucial for understanding and predicting the behavior of this compound in different chemical environments.

Theoretical Basis of Regioselectivity and Stereoselectivity in this compound Reactions

The this compound anion is an ambident nucleophile, meaning it has two reactive sites: the α-carbon and the oxygen atoms of the nitro group. This leads to the possibility of forming different constitutional isomers (regioisomers) in its reactions with electrophiles. Furthermore, if new stereocenters are formed during a reaction, the stereochemical outcome (stereoselectivity) is also a critical aspect. Theoretical and computational methods provide a powerful framework for understanding and predicting the regioselectivity and stereoselectivity of this compound reactions. archive.orgresearchgate.net

One of the key reactions where the regioselectivity of nitronates is important is in 1,3-dipolar cycloadditions. archive.org Nitronates can act as 1,3-dipoles and react with various dipolarophiles (e.g., alkenes) to form five-membered heterocyclic rings. unifi.it Depending on the orientation of the dipole and the dipolarophile, two different regioisomers can be formed. archive.org Computational methods, such as DFT, can be used to calculate the energies of the transition states leading to each regioisomer. According to transition state theory, the pathway with the lower activation energy will be favored, and thus the major product can be predicted. These calculations often involve analyzing the frontier molecular orbitals (HOMO of the nitronate and LUMO of the dipolarophile) to understand the electronic factors that control the regiochemical outcome.

The table below illustrates the two possible regioisomeric products from a 1,3-dipolar cycloaddition of this compound with an alkene.

| Regioisomer | Description | Theoretical Prediction |

| Regioisomer A | "Head-to-head" addition | The relative stability of the transition state leading to this isomer is calculated. |

| Regioisomer B | "Head-to-tail" addition | The relative stability of the transition state leading to this isomer is calculated. |

In addition to regioselectivity, theoretical methods can also provide insights into the stereoselectivity of this compound reactions. For example, in reactions where a new chiral center is created, it is possible to form two enantiomers or diastereomers. Computational modeling can be used to calculate the energies of the diastereomeric transition states. A significant energy difference between these transition states would suggest that the reaction will proceed with high stereoselectivity. unifi.it

For instance, in asymmetric catalysis, a chiral catalyst can be used to favor the formation of one enantiomer over the other. unifi.it Theoretical modeling can help to understand the origin of this enantioselectivity by examining the interactions between the substrate, the nitronate, and the chiral catalyst in the transition state. These calculations can reveal the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that are responsible for the observed stereochemical outcome.

Reactivity and Mechanistic Principles of Ethylnitronate in Chemical Transformations

Nucleophilic Reactivity and Carbon-Carbon Bond Formation

The ethylnitronate anion is a potent nucleophile that readily engages in reactions to form new carbon-carbon bonds. This reactivity is harnessed in several cornerstone synthetic methodologies, including Michael additions, condensation reactions, and alkylations.

The Michael addition, or conjugate addition, is a powerful method for C-C bond formation, and this compound serves as an effective Michael donor. researchgate.netmasterorganicchemistry.comwikipedia.org The reaction involves the 1,4-addition of the this compound nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene, known as a Michael acceptor. researchgate.netorganic-chemistry.orglibretexts.org The driving force for this reaction is the formation of a stable σ-bond at the expense of a weaker π-bond. masterorganicchemistry.com

The general mechanism proceeds in three steps:

Deprotonation: A base removes the acidic α-proton from nitroethane to generate the resonance-stabilized this compound anion. masterorganicchemistry.comlibretexts.org

Conjugate Addition: The nucleophilic carbon of the this compound attacks the electrophilic β-carbon of the Michael acceptor, leading to a new enolate intermediate. masterorganicchemistry.comlibretexts.org

Protonation: The resulting enolate is protonated by a proton source (often the conjugate acid of the base used) to yield the final 1,4-adduct. masterorganicchemistry.comlibretexts.org

A variety of Michael acceptors are compatible with this compound, leading to diverse functionalized products. The reaction is thermodynamically controlled and highly efficient for creating 1,5-dicarbonyl compounds or their synthetic equivalents. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Michael Addition Reactions with this compound

| Michael Acceptor | General Structure | Product of Addition with this compound |

|---|---|---|

| α,β-Unsaturated Ketone | R-CO-CH=CH-R' | 4-Nitro-5-keto-alkane |

| α,β-Unsaturated Ester | R-O-CO-CH=CH-R' | 4-Nitro-alkanoic acid ester |

| α,β-Unsaturated Nitrile | N≡C-CH=CH-R' | 4-Nitro-alkane nitrile |

| Methyl Vinyl Ketone | CH₃-CO-CH=CH₂ | 5-Nitro-2-hexanone |

This compound is a key intermediate in condensation reactions with carbonyl compounds, most notably the Henry reaction (or nitroaldol reaction). researchgate.net This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. mdma.ch

The reaction is initiated by the deprotonation of nitroethane to form this compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide furnishes the β-nitro alcohol product. The reaction can be catalyzed by a range of bases, from inorganic hydroxides to organic amines like methylamine. mdma.ch Further dehydration of the nitroalkanol can lead to the formation of nitroalkenes, which are themselves valuable synthetic intermediates. mdma.ch

Derivatives such as silyl (B83357) nitronates, formed from the reaction of this compound with silyl halides, exhibit enhanced reactivity. For instance, the reaction of a t-butyldimethylsilyl (TBDMS) nitronate with an aldehyde can proceed with high diastereoselectivity to give the corresponding O-silylated 2-nitro alcohol. sci-hub.se

Table 2: Condensation Reactions of this compound with Carbonyl Compounds

| Carbonyl Compound | Catalyst/Conditions | Product |

|---|---|---|

| Formaldehyde (B43269) | Base | 2-Nitro-1,3-propanediol |

| Acetaldehyde (B116499) | Base | 3-Nitro-2-butanol |

| Benzaldehyde | Methylamine | 1-Phenyl-2-nitroethanol |

The this compound ion is an ambident nucleophile, meaning it can react with electrophiles at two different sites: the carbon atom (C-alkylation) or the oxygen atom (O-alkylation). researchgate.netsci-hub.se The outcome of the reaction with alkylating agents, such as alkyl halides, is highly dependent on the reaction conditions and the nature of the electrophile.

A general principle suggests that transition states with more SN1 character favor reaction at the more electronegative atom, leading to O-alkylation. researchgate.net Conversely, conditions promoting an SN2-type mechanism tend to favor C-alkylation. For instance, reaction with simple alkyl iodides often yields a mixture of products, with the O-alkylated alkyl nitronates being the major component. sci-hub.se These O-alkylated products are often unstable and can decompose to form carbonyl compounds and acetaldoxime. researchgate.netsci-hub.se

However, specific conditions have been developed to favor the synthetically more useful C-alkylation.

The use of dilithium (B8592608) salts of nitroethane with primary bromo- or iodoalkanes promotes C-alkylation. sci-hub.se

Palladium-catalyzed reactions, such as the reaction with cinnamyl acetate (B1210297) in the presence of a Pd(0) catalyst, result in C-alkylation to form a homoallylic nitro compound. sci-hub.se

Specialized alkylating agents, like 1-benzyl-2,4,6-triphenylpyridinium (B226668) tetrafluoroborate, can achieve selective C-benzylation. sci-hub.se

Table 3: C- vs. O-Alkylation of this compound

| Alkylating Agent | Conditions | Predominant Product Type | Product Example |

|---|---|---|---|

| Alkyl Iodides | Standard conditions | O-Alkylation | Ethyl nitronate ester |

| Primary Bromoalkanes | Dilithium salt of nitroethane | C-Alkylation | Higher nitroalkane |

| Cinnamyl Acetate | LiOMe, Pd(PPh₃)₄ | C-Alkylation | 5-Phenyl-4-nitropent-1-ene sci-hub.se |

Condensation Reactions Initiated by this compound

1,3-Dipolar Cycloaddition Reactions of this compound

While this compound itself is not a 1,3-dipole, its derivatives, particularly silyl nitronates (e.g., t-butyldimethylsilyl this compound), serve as effective precursors for 1,3-dipolar cycloaddition reactions. archive.org This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings in a highly controlled manner. organic-chemistry.orgwikipedia.org The reaction is a concerted, pericyclic process involving the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of a dipolarophile (such as an alkene or alkyne). organic-chemistry.org

A key feature of 1,3-dipolar cycloadditions is their high degree of stereocontrol. The concerted [4s+2s] mechanism dictates that the reaction is stereospecific, meaning the stereochemistry of the dipolarophile is preserved in the heterocyclic product. organic-chemistry.orgwikipedia.orgnumberanalytics.com

Regioselectivity, which determines the orientation of the dipole relative to an unsymmetrical dipolarophile, is governed by a combination of steric and electronic factors. wikipedia.org Frontier Molecular Orbital (FMO) theory is often used to predict the outcome. The reaction is favored to proceed through a transition state that maximizes the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. organic-chemistry.orgnumberanalytics.com Depending on the relative energies of the orbitals, the reaction can be classified as Type I, II, or III, which helps in predicting the major regioisomer. wikipedia.org In some cases, catalysts can be employed to enhance or reverse the inherent regioselectivity of the reaction. frontiersin.org

Table 4: Regio- and Stereoselectivity in 1,3-Dipolar Cycloadditions

| Factor | Principle | Outcome |

|---|---|---|

| Stereoselectivity | Concerted [4s+2s] cycloaddition mechanism | High stereospecificity; retention of dipolarophile geometry. |

| Regioselectivity | Frontier Molecular Orbital (FMO) Theory | The major regioisomer results from the lowest energy HOMO-LUMO interaction. |

| Steric Effects | Bulky substituents on the dipole or dipolarophile can disfavor certain orientations, influencing regioselectivity. |

Thiocarbonyl compounds, such as thioketones, are known to be exceptionally reactive dipolarophiles, often termed "super-dipolarophiles," in [3+2] cycloaddition reactions. uzh.ch Silyl nitronates derived from this compound can efficiently participate in these cycloadditions.

Table 5: Cycloaddition of this compound Derivatives with Thiocarbonyls

| Thiocarbonyl Compound | This compound Derivative | Intermediate Cycloadduct | Final Product (after cleavage) |

|---|---|---|---|

| Thioketone (R₂C=S) | t-Butyldimethylsilyl this compound | 1,4,2-Oxathiazolidine derivative | Ketone (R₂C=O) archive.org |

Table 6: List of Chemical Compounds Mentioned

| Compound Name | Role/Type |

|---|---|

| This compound | Nucleophile, Reaction Intermediate |

| Nitroethane | Precursor to this compound |

| Michael Acceptor | Electrophile |

| α,β-Unsaturated Ketone | Michael Acceptor |

| α,β-Unsaturated Ester | Michael Acceptor |

| α,β-Unsaturated Nitrile | Michael Acceptor |

| Methyl Vinyl Ketone | Michael Acceptor |

| Methyl Acrylate | Michael Acceptor |

| Aldehyde | Electrophile, Condensation Partner |

| Ketone | Electrophile, Condensation Partner |

| β-Nitro alcohol | Condensation Product |

| Nitroalkene | Dehydration Product |

| t-Butyldimethylsilyl (TBDMS) nitronate | Silyl Nitronate, 1,3-Dipole Precursor |

| Alkyl Halide | Alkylating Agent |

| Alkyl Nitronate | O-Alkylation Product |

| 1-Benzyl-2,4,6-triphenylpyridinium tetrafluoroborate | C-Alkylation Agent |

| Cinnamyl Acetate | Alkylating Agent |

| Dipolarophile | Reactant in Cycloaddition |

| Alkene | Dipolarophile |

| Alkyne | Dipolarophile |

| Thiocarbonyl Compound | Dipolarophile |

| Thioketone | Thiocarbonyl Compound |

| 1,4,2-Oxathiazolidine | Cycloaddition Product |

| Acetaldehyde | Carbonyl Compound |

| Benzaldehyde | Carbonyl Compound |

| Formaldehyde | Carbonyl Compound |

| Acetaldoxime | Decomposition Product |

| Bu₄NF (Tetrabutylammonium fluoride) | Reagent for Cleavage |

Formation of Heterocyclic Ring Systems via Cycloaddition

This compound, as a nitronate, can participate in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This type of reaction involves the [3+2] cycloaddition of a 1,3-dipole (the nitronate) to a dipolarophile, which is typically an alkene or alkyne. wikipedia.orgorganic-chemistry.org These reactions are valuable in organic synthesis due to their ability to construct complex cyclic molecules with high stereospecificity in a single step. rsc.orgfrontiersin.org

The 1,3-dipolar character of the nitronate functional group allows it to react with various dipolarophiles, leading to the synthesis of a diverse range of heterocyclic compounds. rsc.org For instance, the reaction of a nitronate with an alkene yields an isoxazolidine (B1194047) ring system, while reaction with an alkyne can produce isoxazoline (B3343090) derivatives. These heterocyclic products can serve as versatile intermediates for the synthesis of other valuable compounds, including natural products and biologically active molecules. wikipedia.orgrsc.org The regioselectivity and stereoselectivity of these cycloadditions are influenced by electronic and steric factors of both the nitronate and the dipolarophile. organic-chemistry.org

Role of this compound as an Intermediate in Enzymatic Reaction Mechanisms

This compound serves as a substrate for nitronate monooxygenase (NMO), an FMN-dependent enzyme that catalyzes the oxidative denitrification of alkyl nitronates. researchgate.netnih.govacs.org This enzyme is crucial for the detoxification of toxic nitroalkanes in various organisms. nih.govresearchgate.net The enzymatic reaction converts this compound into acetaldehyde and nitrite (B80452), utilizing molecular oxygen. oup.comkegg.jp

Nitronate monooxygenases exhibit specificity for alkyl nitronates. researchgate.netnih.gov For instance, the NMO from Pseudomonas aeruginosa PAO1 is active on this compound and other primary and secondary nitronates, but not on the corresponding neutral nitroalkanes like nitroethane. uniprot.org The catalytic cycle involves the binding of the this compound substrate to the enzyme's active site. gsu.edu In the case of NMO from Neurospora crassa, which can act on neutral nitroalkanes, a histidine residue (His-196) is proposed to catalyze the initial deprotonation of nitroethane to form the this compound intermediate. researchgate.netnih.gov

Table 1: Kinetic Parameters for Nitronate Monooxygenase with Various Substrates

| Enzyme Source | Substrate | Kmapp (μM) | kcatapp (s-1) | kcatapp/Kmapp (M-1s-1) | Reference |

| Pseudomonas aeruginosa PAO1 | Propionate (B1217596) 3-nitronate (P3N) | 110 | 1300 | 12 x 106 | nih.gov |

| Pseudomonas aeruginosa PAO1 | This compound | ~5000 | - | - | nih.gov |

| Pseudomonas aeruginosa PAO1 | Propyl-1-nitronate | ~5000 | - | - | nih.gov |

| Neurospora crassa | Nitroethane | - | - | - | researchgate.net |

| Hansenula mrakii | This compound | - | - | - | core.ac.uk |

Data for kcatapp and kcatapp/Kmapp for this compound with P. aeruginosa PAO1 were not explicitly provided in the source.

Kinetic isotope effect (KIE) studies are powerful tools for elucidating enzymatic reaction mechanisms. doi.orgnih.govnumberanalytics.commdpi.com In the context of nitronate monooxygenase, KIEs have been used to investigate the rate-limiting steps in the transformation of this compound. researchgate.netdoi.org

For the NMO from Neurospora crassa, studies using deuterated this compound ([1-¹H]this compound) have been conducted. doi.org The absence of a significant kinetic isotope effect on the rate of flavin reduction by [1-²H]this compound indicated that the hybridization state of the substrate's α-carbon does not change during this step. doi.org However, an inverse substrate deuterium (B1214612) kinetic isotope effect was observed on the kcat/Km value with 1,1,2-[²H₃]this compound at pH 8, while the effect on kcat was negligible. researchgate.netresearchgate.net This suggests a complex mechanism where different steps may be rate-limiting under different conditions. nih.govacs.org

The interaction between this compound and the active site of nitronate monooxygenase is crucial for catalysis. researchgate.net X-ray crystal structures of NMOs from various sources, such as Cyberlindnera saturnus and Pseudomonas aeruginosa, have provided insights into the architecture of the active site. nih.govnih.gov

The active site contains a tightly, non-covalently bound FMN cofactor. nih.gov In the N. crassa enzyme, a histidine residue (His-196) is positioned to act as a base, deprotonating nitroethane to form the this compound anion. researchgate.netnih.gov This nitronate is then stabilized within an anion-binding pocket in the active site. researchgate.net This pocket facilitates the transfer of an electron from the nitronate to the FMN cofactor, initiating the oxidative half-reaction. researchgate.net The binding of the substrate is thought to involve interactions with conserved residues within the active site. gsu.edu For instance, in P. aeruginosa NMO, it is hypothesized that tyrosine and lysine (B10760008) residues may interact with the carboxylate group of the physiological substrate, propionate 3-nitronate (P3N). gsu.edu Similar interactions likely play a role in positioning this compound for efficient catalysis.

Kinetic Isotope Effects (KIEs) in this compound Transformation Pathways

Elimination Reactions Associated with this compound Derivatives

This compound and its derivatives can undergo elimination reactions, typically β-elimination, to form alkenes. iitk.ac.inlibretexts.orgmgscience.ac.in In a β-elimination reaction, a proton from the β-carbon and a leaving group from the α-carbon are removed, leading to the formation of a double bond. iitk.ac.inlibretexts.org

The mechanism of elimination can be either bimolecular (E2) or unimolecular (E1). iitk.ac.inleah4sci.com The E2 mechanism is a concerted, one-step process where a base removes the β-proton simultaneously with the departure of the leaving group. libretexts.orgleah4sci.com This mechanism requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. mgscience.ac.in The E1 mechanism is a two-step process involving the initial formation of a carbocation intermediate, followed by deprotonation by a weak base. libretexts.orgleah4sci.com The regioselectivity of these reactions often follows Zaitsev's rule, which predicts the formation of the more substituted (and more stable) alkene as the major product, although bulky bases can favor the formation of the less substituted Hofmann product. iitk.ac.inmgscience.ac.in

Oxidative and Reductive Transformations of this compound

This compound can undergo both oxidative and reductive transformations. The enzymatic oxidation of this compound by nitronate monooxygenase, as detailed above, is a key example of its oxidative chemistry, yielding acetaldehyde and nitrite. oup.comkegg.jp

Non-enzymatically, nitronates can be involved in various redox reactions. For example, the decomposition of some nitronic acids is believed to involve autooxidation-reduction processes. researchgate.net

The reduction of nitro compounds is also a well-established transformation. For instance, Old Yellow Enzyme can catalyze the reduction of nitro-olefins, which proceeds through a nitronate intermediate. pnas.org While this is the reduction of a nitro-olefin to a nitronate, it highlights the involvement of nitronates in reductive pathways. The chemical reduction of nitroalkanes, which can be in equilibrium with their nitronate forms, can lead to the formation of amines or oximes, depending on the reducing agent and reaction conditions.

Strategic Applications of Ethylnitronate in Advanced Organic Synthesis

Ethylnitronate as a Versatile Synthetic Building Block

The unique reactivity of the this compound anion allows it to function as a versatile building block in synthetic organic chemistry. smolecule.com It participates in several fundamental transformations that are cornerstones of molecular construction. The ambident nature of the nitronate ion, with nucleophilic character on both the carbon and oxygen atoms, allows for diverse reactivity, although carbon-acylation is most common in C-C bond formation. sci-hub.se

Key reactions that highlight its role as a synthetic unit include:

The Henry (Nitroaldol) Reaction: In this classic reaction, this compound adds to aldehydes or ketones to form β-nitro alcohols. wikipedia.orgtcichemicals.com This reaction is reversible and creates a new carbon-carbon bond, installing both a hydroxyl and a nitro group, which are amenable to further transformations. wikipedia.org

The Michael Addition: this compound acts as a Michael donor, adding to α,β-unsaturated carbonyl compounds, nitriles, or other electron-deficient alkenes (Michael acceptors). masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This conjugate addition is a reliable method for forming 1,5-dicarbonyl compounds or their synthetic equivalents, significantly expanding the carbon skeleton. organicchemistrytutor.com

Cycloaddition Reactions: Silyl (B83357) nitronates derived from nitroethane can undergo [3+2] cycloaddition reactions with alkenes to form isoxazolidine (B1194047) derivatives. sci-hub.se These heterocyclic structures can be further converted to valuable isoxazolines. sci-hub.se

These reactions underscore this compound's role in creating functionally dense molecules from simple precursors.

| Reaction Type | Reactant | Product Type | Significance in Synthesis |

| Henry (Nitroaldol) Reaction | Aldehyde or Ketone | β-Nitro alcohol | Forms a C-C bond and introduces two versatile functional groups (hydroxyl and nitro). wikipedia.orgtcichemicals.com |

| Michael Addition | α,β-Unsaturated Carbonyl/Nitrile | 1,5-Dicarbonyl Precursor | Efficiently creates C-C bonds via conjugate addition, leading to polyfunctional compounds. masterorganicchemistry.comwikipedia.org |

| [3+2] Cycloaddition | Alkene (as dipolarophile) | Isoxazolidine/Isoxazoline (B3343090) | Constructs five-membered nitrogen- and oxygen-containing heterocyclic rings. sci-hub.seunifi.it |

Table 1: Key Reactions of this compound as a Synthetic Building Block

Multi-Step Synthesis of Complex Organic Molecules Featuring this compound Intermediates

The strategic incorporation of this compound into multi-step synthetic sequences enables the efficient assembly of complex target molecules, including pharmaceuticals. wikipedia.orgyoutube.com The Henry reaction, in particular, serves as a powerful tool for building carbon chains and introducing key functional groups that can be manipulated in subsequent steps. mit.edulibretexts.org

A notable example is the synthesis of Fingolimod, a drug used to treat multiple sclerosis. youtube.com The synthesis utilizes a double Henry reaction, demonstrating the power of nitronate chemistry to construct complex structures efficiently. youtube.com

Case Study: Synthesis of Fingolimod The synthesis involves the reaction of 4-octylphenylacetonitrile with two equivalents of formaldehyde (B43269) in the presence of a base. The base generates the nitronate intermediate from the starting nitroalkane, which then sequentially attacks two molecules of formaldehyde.

Nitronate Formation: A base deprotonates the α-carbon of the starting nitro compound to form the reactive nitronate intermediate.

Double Henry Reaction: The nitronate anion attacks the carbonyl carbon of a formaldehyde molecule. This process is repeated with a second molecule of formaldehyde, resulting in a diol. youtube.com

Reduction: The final step involves the reduction of the nitro group to a primary amine, yielding the Fingolimod molecule. youtube.com

This sequence highlights how an this compound-type intermediate can be pivotal in a multi-step synthesis, enabling the rapid construction of a complex pharmaceutical agent from simpler starting materials. libretexts.org

| Step | Transformation | Intermediate/Product | Role of Nitronate Chemistry |

| 1 | Nitronate Formation | Nitronate Anion | Generation of the key nucleophilic intermediate. |

| 2 | Double Henry Reaction | 2-nitro-2-(4-octylphenethyl)propane-1,3-diol | C-C bond formation and installation of the core diol structure. youtube.com |

| 3 | Nitro Group Reduction | Fingolimod | Conversion of the nitro functional group to the required primary amine. youtube.com |

Table 2: Key Stages in a Multi-Step Synthesis Featuring a Nitronate Intermediate

Synthesis of Key Precursors and Scaffolds for Diverse Chemical Entities

The products derived from this compound reactions are themselves highly valuable synthetic precursors and scaffolds. wikipedia.orgorgsyn.org The functional groups installed during the initial reaction, particularly the nitro and hydroxyl groups from the Henry reaction, open pathways to a wide array of other molecular structures. wikipedia.orgtcichemicals.com

The β-nitro alcohols obtained from the Henry reaction are especially versatile. They can be readily converted into other important classes of compounds:

Nitroalkenes: Dehydration of β-nitro alcohols yields nitroalkenes. These are powerful Michael acceptors and participate in various cycloaddition and cascade reactions for the synthesis of complex cyclic and heterocyclic systems. wikipedia.orgrsc.org

β-Amino alcohols: Reduction of the nitro group in β-nitro alcohols provides β-amino alcohols, a structural motif present in numerous biologically active molecules and chiral ligands. wikipedia.org

α-Nitro ketones: Oxidation of the secondary alcohol functionality in β-nitro alcohols leads to the formation of α-nitro ketones, which are useful intermediates in their own right. wikipedia.org

This demonstrates that this compound is not just a building block for a single target but a gateway to entire families of chemical scaffolds. smolecule.comberkeley.edu

| Precursor from this compound Reaction | Transformation | Resulting Scaffold/Entity | Synthetic Utility |

| β-Nitro alcohol | Dehydration | Nitroalkene | Potent Michael acceptor, dienophile, and precursor for heterocycles. wikipedia.orgrsc.org |

| β-Nitro alcohol | Nitro Group Reduction | β-Amino alcohol | Core structure in many pharmaceuticals and chiral auxiliaries. wikipedia.org |

| β-Nitro alcohol | Alcohol Oxidation | α-Nitro ketone | Intermediate for further functionalization and C-C bond formation. wikipedia.org |

| Michael Adduct | Further Cyclization/Functionalization | 1,5-Dicarbonyl compounds | Precursors to cyclic systems like cyclohexenones. organicchemistrytutor.com |

Table 3: Key Precursors and Scaffolds Derived from this compound Reactions

Exploitation of this compound in the Construction of Nitrogen-Containing Compounds

This compound chemistry provides a direct and efficient route to a vast array of nitrogen-containing compounds, which are of paramount importance in medicinal chemistry and materials science. ontosight.aivedantu.comcas.cz The nitro group, which is central to the reactivity of this compound, can either be retained as a key functional element or be transformed into other nitrogen-based groups, most commonly amines. wikipedia.org

The synthesis of nitrogen-containing heterocycles is a particularly powerful application. organic-chemistry.org

Synthesis of Isoxazolines: As mentioned, the 1,3-dipolar cycloaddition of silyl nitronates (derived from nitroethane) with alkenes is a standard method for preparing isoxazolines. sci-hub.se These heterocycles are found in various biologically active compounds.

Synthesis of Pyrrolidines: Nitroalkenes, readily synthesized from the dehydration of Henry adducts, are excellent starting materials for constructing substituted pyrrolidines. researchgate.net This is often achieved through tandem Michael addition/cyclization sequences where a nucleophile adds to the nitroalkene, and a subsequent intramolecular reaction forms the five-membered ring. researchgate.net

Beyond heterocycles, the reduction of the nitro group is a fundamental transformation. The conversion of β-nitro alcohols to β-amino alcohols is a cornerstone of this utility, providing access to a class of compounds with significant applications in asymmetric synthesis and pharmaceuticals. wikipedia.org

| Target Compound Class | Synthetic Strategy | Role of this compound | Example Application |

| β-Amino alcohols | Henry reaction followed by nitro group reduction. | Provides the β-nitro alcohol precursor. | Synthesis of pharmaceutical building blocks. wikipedia.org |

| Isoxazolines/Isoxazoles | [3+2] Cycloaddition of a derived nitronate. | Acts as the 1,3-dipole precursor. | Construction of five-membered N,O-heterocycles. sci-hub.seunifi.it |

| Substituted Pyrrolidines | Michael addition to a derived nitroalkene, followed by cyclization. | The Henry reaction product is the precursor to the key nitroalkene. | Diastereo- and enantioselective synthesis of alkaloid precursors. researchgate.net |

| Geminal Dinitro Compounds | Oxidative nitration of the nitronate salt. | The this compound anion is reacted with a nitrating agent. | Synthesis of high-energy materials. google.com |

Table 4: Exploitation of this compound in Synthesizing Nitrogen-Containing Compounds

Emerging Research Directions and Future Perspectives on Ethylnitronate Chemistry

Development of Catalytic Systems for Enhanced Reactivity and Selectivity of Ethylnitronate

The development of advanced catalytic systems is crucial for controlling the reactivity and selectivity of reactions involving this compound. Key areas of progress include asymmetric catalysis and phase-transfer catalysis, which aim to achieve high yields and stereoselectivity under mild conditions.

Asymmetric Catalysis:

The enantioselective addition of nucleophiles to prochiral substrates is a cornerstone of modern organic synthesis. In the context of this compound, which is generated from nitroethane, asymmetric catalysis has been pivotal in controlling the stereochemical outcome of its reactions, particularly in carbon-carbon bond-forming reactions like the Henry (nitroaldol) reaction.

Organocatalysis has emerged as a powerful tool for these transformations. Chiral organocatalysts, such as those derived from cinchona alkaloids, α,β-dipeptides, and (R,R)-1,2-diphenylethylenediamine (DPEN), have been successfully employed. mdpi.comrsc.orgmdpi.com These catalysts can activate both the this compound precursor (nitroethane) and the electrophile, often through a network of hydrogen bonds, to facilitate a highly stereocontrolled reaction. mdpi.com For instance, a surfactant-type asymmetric organocatalyst has demonstrated high efficiency in Michael additions to nitroalkenes in water, highlighting the potential for green chemistry applications. rsc.org The combination of different catalytic modes, such as cooperative catalysis involving a chiral amine and a gold(I) complex, has also been explored to achieve unique reactivity and selectivity. sioc-journal.cn

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a valuable technique for reactions involving reactants that are soluble in different, immiscible phases, such as an aqueous phase containing the this compound salt and an organic phase containing the electrophile. wikipedia.orgbiomedres.us The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the this compound anion into the organic phase where the reaction occurs. operachem.com This method often allows for milder reaction conditions, simpler work-up procedures, and the use of less expensive and less polar aprotic solvents. biomedres.us Recent advancements have focused on developing novel phase-transfer catalysts, including crown ethers and polyethers, which can exhibit stronger catalytic activity than traditional onium salts. biomedres.us The use of PTC can significantly enhance reaction rates and yields, making it an industrially viable method for various transformations. wikipedia.org

Table 1: Examples of Catalytic Systems for this compound Reactions

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages |

| Asymmetric Organocatalyst | Cinchona Alkaloid Derivatives | Michael Addition | High enantioselectivity and diastereoselectivity. mdpi.combeilstein-journals.org |

| α,β-Dipeptides | Michael Addition | Effective under solvent-free conditions. mdpi.com | |

| (R,R)-1,2-diphenylethylenediamine (DPEN) based | Michael Addition | High yields and enantioselectivity. mdpi.com | |

| Phase-Transfer Catalyst | Quaternary Ammonium Salts | Nucleophilic Substitution | Mild conditions, high yields, green chemistry. wikipedia.orgoperachem.com |

| Crown Ethers | Nucleophilic Substitution | High lipophilicity and catalytic ability. biomedres.us | |

| Enzymatic Catalyst | Nitronate Monooxygenase | Oxidation | High specificity and efficiency. nih.govresearchgate.net |

Investigation of Novel Reaction Pathways and Methodologies for this compound

Research into this compound chemistry is continuously uncovering new reaction pathways and synthetic methodologies. These investigations expand the synthetic utility of this compound beyond traditional reactions.

One area of exploration is the electrochemical synthesis of related compounds, where this compound can act as an intermediate. For example, an electrochemical method for producing 2,2-dinitropropanol (B8780482) involves the formation of this compound ions. researchgate.net Such electrochemical approaches offer a greener alternative to traditional chemical methods. cardiff.ac.uk

The study of enzyme-catalyzed reactions involving this compound is another promising frontier. Nitronate monooxygenases (NMOs) are flavin-dependent enzymes that catalyze the oxidation of alkyl nitronates. nih.govresearchgate.net Detailed kinetic and mechanistic studies of these enzymes, using this compound as a substrate analog, are providing insights into their catalytic mechanisms. researchgate.netresearchgate.net Understanding these enzymatic pathways could lead to the development of novel biocatalytic applications for this compound transformations. researchgate.net

Furthermore, new synthetic methods for preparing nitroalkanes, the precursors to nitronates, are being developed. For instance, a flow system utilizing a boric acid-coated surface has been used for the synthesis of nitroethane, which can then be converted to this compound. rsc.org The development of such methods is crucial for the broader application of this compound chemistry.

Integration of this compound Chemistry with Flow Synthesis and Automation

The integration of chemical synthesis with flow chemistry and automation is a rapidly growing field that offers significant advantages in terms of efficiency, safety, and scalability. nih.govrsc.org

Flow Chemistry:

Continuous flow synthesis provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to better reproducibility and often higher yields compared to traditional batch processes. nih.gov The small reactor volumes inherent to flow systems also enhance safety, particularly when dealing with reactive intermediates like this compound. Flow chemistry enables the telescoping of multiple reaction steps, reducing the need for intermediate purification and minimizing waste. syrris.com This approach has been successfully applied to a variety of organic reactions and is being explored for the generation of compound libraries. syrris.comvapourtec.com

Automation:

Automated synthesis platforms, when combined with flow chemistry, can execute complex multi-step syntheses with minimal human intervention. nih.govrsc.org These systems can be programmed to perform reaction optimization, library synthesis, and real-time analysis. vapourtec.com The use of artificial intelligence and machine learning algorithms can further enhance the capabilities of automated systems, enabling them to design synthetic routes and optimize reaction conditions autonomously. nih.govrsc.org The digitalization of chemical synthesis allows for the creation of reproducible "recipes" that can be easily shared and implemented in other laboratories. nih.gov

Table 2: Advantages of Integrating Flow Chemistry and Automation

| Feature | Benefit in this compound Chemistry |

| Precise Reaction Control | Improved selectivity and yield in this compound reactions. vapourtec.com |

| Enhanced Safety | Minimized handling of potentially unstable this compound intermediates. nih.gov |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. vapourtec.com |

| High-Throughput Screening | Rapid optimization of reaction conditions and catalyst screening. vapourtec.com |

| Reproducibility | Consistent results due to standardized and controlled processes. nih.gov |

Challenges and Opportunities in Fundamental this compound Research

Despite the significant progress in this compound chemistry, several challenges and opportunities remain in fundamental research.

One of the primary challenges lies in fully understanding the complex reaction mechanisms of this compound. The kinetics and mechanisms of proton transfer reactions of nitroalkanes to form nitronates can be more complex than a simple one-step process, potentially involving multiple intermediates. scispace.com A deeper understanding of these fundamental processes is essential for designing more efficient and selective catalysts and reaction conditions.

The development of more sustainable and environmentally friendly synthetic methods is a key opportunity. This includes the design of recyclable catalysts, the use of greener solvents like water, and the integration of energy-efficient technologies like electrochemistry and photochemistry. rsc.orgresearchgate.netcardiff.ac.uk

Furthermore, expanding the scope of reactions involving this compound is an ongoing endeavor. While Michael additions and Henry reactions are well-established, there is potential to discover and develop novel transformations that utilize the unique reactivity of the this compound anion. The exploration of tandem or cascade reactions initiated by an this compound addition could lead to the efficient synthesis of complex molecular architectures. sioc-journal.cn

Finally, the application of advanced computational and analytical techniques will be crucial for advancing the field. chemrxiv.org Quantum chemical calculations can provide valuable insights into reaction mechanisms and transition state structures, guiding the design of new catalysts. mdpi.com In-situ reaction monitoring techniques can provide real-time kinetic data, facilitating a deeper understanding of reaction dynamics. nih.gov

Q & A

Q. What are the primary spectroscopic techniques for characterizing Ethylnitronate, and how should conflicting data be resolved?

this compound’s structural confirmation requires a combination of NMR (¹H/¹³C) , IR spectroscopy , and mass spectrometry . Cross-validate peaks with computational predictions (e.g., DFT calculations) and literature data. For discrepancies:

- NMR : Compare solvent effects and purity levels. Impurities or residual solvents (e.g., DMSO-d₆) may split signals .

- IR : Ensure anhydrous conditions to avoid water interference in nitro-group vibrations .

- Mass Spec : Use high-resolution instruments (HRMS) to distinguish isotopic patterns from degradation products .

Q. How can researchers optimize the synthesis of this compound while minimizing side reactions?

- Key Variables : Solvent polarity (e.g., THF vs. acetonitrile), temperature (0–25°C), and catalyst loading (e.g., Lewis acids).

- Methodology :

- Use a Design of Experiments (DOE) approach to identify interactions between variables .

- Monitor reaction progress via TLC or in-situ FTIR to detect intermediates (e.g., nitrile oxide formation) .

- Example Optimization Table :

| Entry | Solvent | Temp (°C) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | THF | 0 | 5 | 62 |

| 2 | MeCN | 25 | 10 | 78 |

| 3 | DCM | -10 | 5 | 45 |

Q. What experimental protocols ensure this compound’s stability under varying storage conditions?

Design a stability study with controlled variables:

- Temperature : Test degradation at 4°C, 25°C, and 40°C over 30 days.

- Humidity : Compare sealed vs. open containers at 75% relative humidity.

- Analysis : Use HPLC to quantify decomposition products (e.g., ethyl nitrile) .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental data for this compound’s reactivity?

- Validation Steps :

Re-examine computational parameters (e.g., basis sets, solvation models) .

Benchmark against high-level methods (e.g., CCSD(T)) or experimental kinetics .

Perform sensitivity analysis to identify error sources (e.g., enthalpy-entropy compensation) .

- Example Workflow :

DFT Calculation → Transition State Validation → Kinetic Isotope Effect (KIE) Measurement → Error Analysis

Q. What methodologies resolve discrepancies in reported thermodynamic vs. kinetic control of this compound reactions?

- Experimental :

- Vary reaction times and quenching methods to isolate intermediates (e.g., cryogenic trapping) .

- Use Eyring plots to compare activation parameters (ΔH‡, ΔS‡) across solvents .

Q. How can researchers systematically analyze contradictory spectroscopic data for this compound derivatives?

- Comparative Table :

| Technique | Observed Data | Literature Value | Discrepancy Notes |

|---|---|---|---|

| ¹³C NMR | 155 ppm | 150 ppm | Solvent: CDCl₃ vs. DMSO-d₆ |

| IR | 1520 cm⁻¹ | 1540 cm⁻¹ | Moisture contamination suspected |

Data Presentation Guidelines

- Tables : Include raw data in appendices and processed data in the main text (e.g., averaged replicates with SD) .

- Graphs : Use error bars for kinetic plots and annotate outliers (e.g., Grubbs’ test) .

- Reproducibility : Document instrument calibration details (e.g., NMR shim settings) and purity thresholds (>95% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro